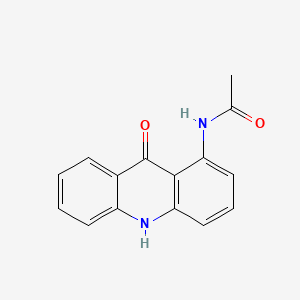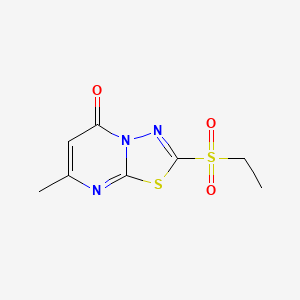
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of 2-substituted derivatives of the compound. The reaction typically involves the use of 2-amino-1,3,4-thiadiazoles and ethyl cyanoacetate as starting materials, followed by tandem reduction and deamination steps .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as the use of vanadium oxide loaded on fluorapatite as a catalyst. This approach not only enhances the yield but also ensures environmentally friendly synthesis . The reaction conditions are mild, and the process is scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(phenylmethyl)thio-7-(2-(trimethylsilyl)ethynyl)
- Dihydro-5H-furo(2,3-d)thiazolo(3,2-a)pyrimidin-5-ones
- 6H-furo(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-8(7H)-ones
Uniqueness
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical reactivity and biological activity. Its ethylsulfonyl and methyl substituents further enhance its properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
63028-49-9 |
|---|---|
Molekularformel |
C8H9N3O3S2 |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-ethylsulfonyl-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O3S2/c1-3-16(13,14)8-10-11-6(12)4-5(2)9-7(11)15-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
AJTLIYGENZUXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NN2C(=O)C=C(N=C2S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


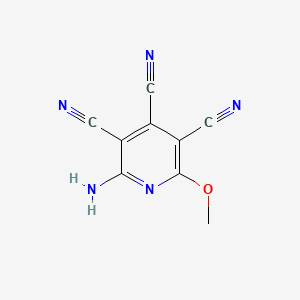

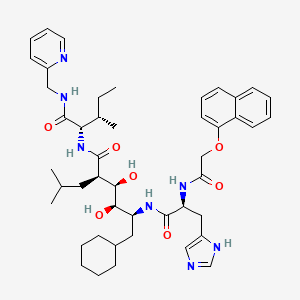
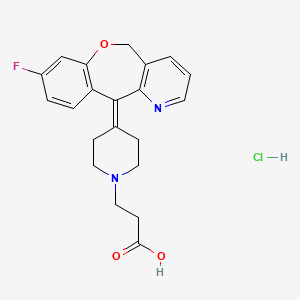
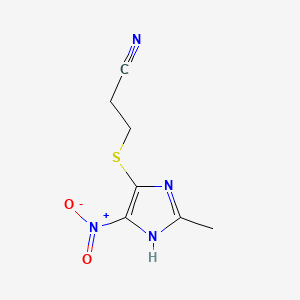
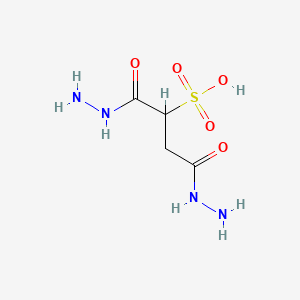
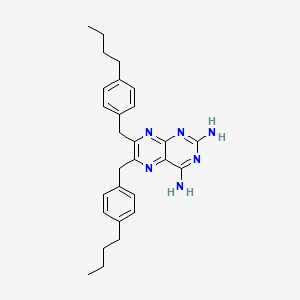
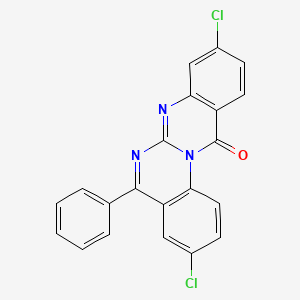
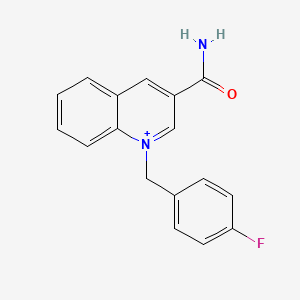
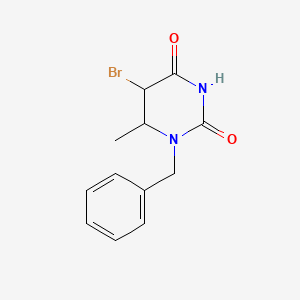
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
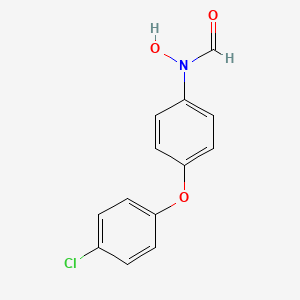
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
